Cas no 7485-44-1 (Pentane, 1-bromo-2,3-dimethyl-)
Pentane, 1-bromo-2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentane, 1-bromo-2,3-dimethyl-
- 1-bromo-2,3-dimethylpentane
- EN300-674091
- DTXSID40629193
- 7485-44-1
- d-1-Bromo-2,3-dimethylpentane
- AKOS015817334
- SCHEMBL6113201
-
- Inchi: 1S/C7H15Br/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3
- InChI Key: ZOMSTPBAJSHBBU-UHFFFAOYSA-N
- SMILES: BrCC(C)C(C)CC
Computed Properties
- Exact Mass: 178.03575
- Monoisotopic Mass: 178.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 52.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Pentane, 1-bromo-2,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040463-1g |
1-Bromo-2,3-dimethylpentane |
7485-44-1 | 97% | 1g |
¥4832.00 | 2024-07-28 | |
| Enamine | EN300-674091-0.05g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-674091-0.1g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 0.1g |
$653.0 | 2023-05-24 | ||
| Enamine | EN300-674091-0.25g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 0.25g |
$683.0 | 2023-05-24 | ||
| Enamine | EN300-674091-0.5g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 0.5g |
$713.0 | 2023-05-24 | ||
| Enamine | EN300-674091-1.0g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-674091-2.5g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-674091-5.0g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-674091-10.0g |
1-bromo-2,3-dimethylpentane |
7485-44-1 | 10g |
$3191.0 | 2023-05-24 |
Pentane, 1-bromo-2,3-dimethyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on Pentane, 1-bromo-2,3-dimethyl-
Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1): Applications and Recent Research Developments
The compound Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) is a brominated hydrocarbon with a unique structural configuration that has garnered significant attention in the chemical and pharmaceutical industries. This molecule, characterized by its branched structure and bromine substituents, exhibits a range of chemical properties that make it valuable in various synthetic applications. Its molecular formula, C6H13Br, underscores its position as a brominated derivative of pentane, which contributes to its reactivity and utility in organic synthesis.
In recent years, the study of brominated alkanes has seen considerable advancements, particularly in their role as intermediates in the synthesis of more complex molecules. The presence of bromine atoms in Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) allows for further functionalization through various reaction pathways, including nucleophilic substitution and cross-coupling reactions. These transformations are pivotal in the development of pharmaceuticals and agrochemicals, where precise molecular modifications are often required.
One of the most notable applications of this compound is in the synthesis of active pharmaceutical ingredients (APIs). The bromine moiety serves as a versatile handle for introducing additional functional groups or for facilitating subsequent chemical transformations. For instance, it can be used to synthesize biaryl compounds through palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry for constructing complex drug molecules.
Recent research has also highlighted the utility of Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) in materials science. Its unique structure and reactivity have been explored in the development of novel polymers and liquid crystals. These materials exhibit interesting physical properties that make them suitable for applications in display technologies and advanced coatings. The ability to modify the polymer backbone with bromine atoms allows for fine-tuning of material properties such as thermal stability and mechanical strength.
The compound's role in catalysis is another area where significant progress has been made. Brominated alkanes like Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) can act as ligands or substrates in various catalytic systems. For example, they have been used in transition metal-catalyzed reactions to enhance selectivity and yield. This is particularly relevant in the context of green chemistry initiatives, where efficient catalytic processes are essential for reducing waste and energy consumption.
In the pharmaceutical field, the synthesis of chiral compounds is a critical aspect of drug development. The stereochemistry of Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) provides an opportunity to explore enantioselective synthesis methods. Researchers have been investigating its use as a precursor for chiral drugs by employing asymmetric catalysis techniques. These efforts aim to produce enantiomerically pure compounds that exhibit higher efficacy and fewer side effects compared to their racemic counterparts.
The environmental impact of chemical processes has also driven innovation in the use of Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1). Efforts are underway to develop more sustainable synthetic routes that minimize hazardous byproducts. This includes the exploration of biocatalytic methods and solvent-free reactions that reduce reliance on traditional organic solvents. Such advancements are crucial for aligning chemical manufacturing with global sustainability goals.
The compound's potential in nanotechnology is another emerging area of interest. Researchers are investigating its incorporation into nanomaterials such as quantum dots and carbon nanotubes. The bromine atoms can serve as anchoring points for functionalizing these materials, enhancing their suitability for applications in electronics and sensors. The ability to precisely control surface modifications makes this compound a valuable tool in nanoscale engineering.
In conclusion, Pentane, 1-bromo-2,3-dimethyl- (CAS No. 7485-44-1) represents a versatile building block with wide-ranging applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, materials science, catalysis, and nanotechnology. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation and progress in these fields.
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